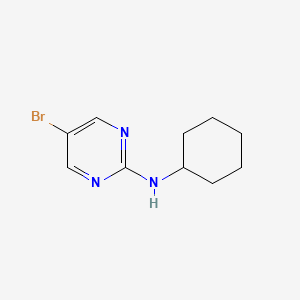
5-Bromo-2-cyclohexylaminopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-cyclohexylaminopyrimidine, also known as 5-BCP, is a synthetic compound used in a variety of scientific applications. It is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, a bromine atom, and two cyclohexyl groups. 5-BCP has been studied for its use in organic synthesis, its mechanism of action, and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
5-Bromo-2-cyclohexylaminopyrimidine derivatives show promising applications in antiviral research. Hocková et al. (2003) explored 5-substituted pyrimidines, noting their significant inhibition of retrovirus replication in cell culture. The study highlights the potential of these compounds as antiviral agents, particularly against retroviruses such as HIV (Hocková et al., 2003).
DNA Replication Detection
Gratzner (1982) developed monoclonal antibodies specific for 5-bromodeoxyuridine, a compound related to this compound. These antibodies can detect low levels of DNA replication in vitro, providing a useful tool for studying cell proliferation (Gratzner, 1982).
Mutagenic Effect Study
Freese (1959) investigated the mutagenic effects of various pyrimidine analogues, including 5-bromodeoxyuridine, on T4 phages. This research is foundational for understanding the genetic impact of these compounds (Freese, 1959).
Tracking DNA Synthesis
Cavanagh et al. (2011) discussed the use of 5-bromo-2-deoxyuridine (BrdU) for tagging and imaging DNA within cells, a method crucial for studies in fields like stem cell research and cancer biology. This underscores the role of brominated pyrimidines in advancing our understanding of cell biology (Cavanagh et al., 2011).
Photodynamic Therapy and DNA Interaction
Zeng and Wang (2006) explored the sequence-dependent formation of intrastrand crosslink products from UVB irradiation of DNA containing brominated pyrimidines. This research has implications for understanding the photosensitizing effects of these nucleosides in photodynamic therapy (Zeng & Wang, 2006).
Safety and Hazards
5-Bromo-2-cyclohexylaminopyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
5-bromo-N-cyclohexylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGGKWPYPCIJAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407413 |
Source


|
| Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886366-17-2 |
Source


|
| Record name | 5-Bromo-N-cyclohexyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)












